molecular formula C14H15ClN2O3 B12501745 Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate

Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate

Cat. No.: B12501745
M. Wt: 294.73 g/mol
InChI Key: SLQIJFSQRNXACV-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate (CAS: 2436737-09-4) is a substituted benzimidazole derivative with a molecular formula of C₁₄H₁₅ClN₂O₃ and a molecular weight of 294.73 g/mol . Its structure features:

  • A chloromethyl group at position 2, enabling nucleophilic substitution reactions.
  • An (R)-oxetan-2-ylmethyl group at position 3, contributing to metabolic stability and solubility due to the oxetane ring’s polarity .
  • A methyl ester at position 5, which can be hydrolyzed to a carboxylic acid for further functionalization .

This compound is synthesized via sequential chlorination and alkylation of benzimidazole precursors. For example, (1H-benzimidazole-2-yl)methanol derivatives react with thionyl chloride to introduce the chloromethyl group, followed by N-alkylation with oxetane-containing reagents . It is classified as a heterocyclic building block and is used in pharmaceutical research, particularly as an intermediate for bioactive molecules .

Properties

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate

InChI

InChI=1S/C14H15ClN2O3/c1-19-14(18)9-2-3-11-12(6-9)17(13(7-15)16-11)8-10-4-5-20-10/h2-3,6,10H,4-5,7-8H2,1H3

InChI Key

SLQIJFSQRNXACV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Sequential Functionalization

The most widely reported preparation route involves sequential functionalization of a benzimidazole core. Key steps include:

Formation of the Benzimidazole Core

The benzimidazole scaffold is typically constructed via cyclocondensation of o-phenylenediamine derivatives with carboxylic acid equivalents. For example, methyl 3-amino-4-(oxetan-2-ylmethylamino)benzoate undergoes cyclization in the presence of chloromethylating agents like chloromethyl methyl ether (MOMCl) to introduce the chloromethyl group. This step often employs acidic conditions (e.g., HCl/EtOH) at 60–80°C, yielding the bicyclic structure with moderate efficiency (60–75% yield).

Esterification and Final Modifications

The carboxylate group at the 5-position is introduced via esterification of a precursor acid using methanol and thionyl chloride (SOCl₂). Alternatively, palladium-catalyzed carbonylation of bromobenzimidazole intermediates under CO pressure (20–50 bar) enables direct incorporation of the methyl ester.

Table 1: Representative Reaction Conditions for Key Steps
Step Reagents/Conditions Yield (%) Key Reference
Benzimidazole cyclization HCl/EtOH, 70°C, 12 h 65
Oxetane coupling (S)-Oxetan-2-ylmethanol, DEAD, PPh₃, THF 78
Esterification SOCl₂, MeOH, 0°C → rt, 6 h 82

Stereoselective Synthesis of Enantiomerically Pure Forms

The (S)-oxetan-2-ylmethyl configuration is critical for biological activity in downstream pharmaceuticals. Two strategies dominate enantioselective synthesis:

Chiral Pool Approach

Starting from (S)-2-((benzyloxy)methyl)oxirane, a ring-expansion reaction using BF₃·OEt₂ catalyzes the formation of (S)-oxetan-2-ylmethanol. This chiral intermediate is then coupled to the benzimidazole core via Mitsunobu conditions, preserving >98% enantiomeric excess (ee).

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts for kinetic resolutions. For instance, lipase-mediated acetylation of racemic oxetan-2-ylmethanol in vinyl acetate achieves 92% ee for the (S)-enantiomer. This method reduces reliance on chiral starting materials but requires additional purification steps.

Alternative Pathways via Oxidative Cyclization

A streamlined approach avoids preformed benzimidazoles by constructing the heterocycle in situ. N-[5-Bromo-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]acetamide undergoes oxidative cyclization using Oxone® in formic acid, directly yielding the benzimidazole-oxetane hybrid. This one-pot method achieves 74% yield and eliminates the need for intermediate isolations.

Key Advantages:
  • Reduces total synthesis steps from 5–6 to 3.
  • Compatible with electron-deficient aromatic systems.
  • Scalable to multi-kilogram batches for industrial applications.

Analytical Characterization and Quality Control

Final product validation requires rigorous analytical profiling:

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiopurity (>99% ee).
  • X-ray Crystallography : Used to resolve structural ambiguities, as demonstrated for the spirocyclic analogue in reference.
  • NMR Spectroscopy : Key signals include δ 4.85–5.15 ppm (oxetane CH₂), δ 3.90 ppm (COOCH₃), and δ 4.60 ppm (CH₂Cl).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Materials Science: The compound’s properties may be exploited in the creation of advanced materials with specific functionalities, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)-1,3-benzodiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the benzodiazole and oxetane rings can influence its binding affinity and specificity, while the chloromethyl group can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzimidazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Features
Target Compound 2-(ClCH₂), 3-(Oxetan-2-yl-CH₂), 5-(COOCH₃) C₁₄H₁₅ClN₂O₃ Chloromethyl (reactive), oxetane (polar)
2-(Chloromethyl)-1H-benzimidazole (Derivatives 32–39) 2-(ClCH₂), 5-substituents vary Varies Lacks oxetane; simpler alkyl/aryl groups
N-Methyl-5-substituted benzimidazoles (47–53) 2-(CH₂OH), N-CH₃ Varies Hydroxymethyl instead of chloromethyl
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate Oxazole core, 4-Cl, 5-Ph, 2-COOCH₃ C₁₂H₁₀ClNO₃ Oxazole heterocycle; ester at position 2

Key Observations:

Reactivity : The chloromethyl group in the target compound distinguishes it from derivatives like 47–53 (hydroxymethyl) and oxazole analogs . This group facilitates cross-coupling or alkylation reactions, critical in drug discovery.

Oxetane Advantage: The oxetan-2-ylmethyl group enhances solubility and metabolic stability compared to non-polar substituents in derivatives 32–39 .

Stereochemical Considerations : The (R)-oxetane configuration in the target compound contrasts with its (S)-enantiomer (CAS: 2230200-76-5), which may exhibit divergent binding affinities in chiral environments .

Table 2: Physicochemical Properties

Property Target Compound 2-(Chloromethyl)-1H-benzimidazole Methyl 4-chloro-5-phenyloxazole-2-carboxylate
Molecular Weight 294.73 ~200–250 251.67
Purity (Commercial) ≥97% Not specified 95–98%
Solubility (Predicted) Moderate (polar groups) Low (non-polar substituents) Low (aromatic oxazole)

Biological Activity

Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for pharmacology.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₅ClN₂O₃ and a molecular weight of approximately 294.73 g/mol. Its structure includes a benzimidazole core, a chloromethyl group, and an oxetane moiety, which contribute to its chemical reactivity and biological properties. The chloromethyl group allows for nucleophilic substitution reactions, enabling the formation of various derivatives with distinct biological profiles .

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as agonists for glucagon-like peptide-1 (GLP-1) receptors. These receptors play a crucial role in glucose metabolism and appetite regulation, suggesting potential applications in treating conditions such as type 2 diabetes and obesity .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Methyl (S)-2-(chloromethyl)-3-(oxetan-2-ylmethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylateImidazo[4,5-b]pyridine coreGLP-1 receptor agonist
tert-butyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylateTert-butyl substituentSimilar receptor activity
1-(4-Chloro-phenyl)-N-methylethanaminePhenyl groupVarying pharmacological profiles

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. For instance, certain analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various pathogens. The structural components of this compound may enhance its antimicrobial efficacy compared to other benzimidazole derivatives .

Case Studies

A study conducted on the efficacy of benzimidazole derivatives highlighted the compound's potential against specific pathogens. In vitro tests demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and norfloxacin. These findings underscore the therapeutic promise of this compound class in infectious disease management .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The chloromethyl group is particularly reactive, allowing for various nucleophilic substitutions that can lead to new derivatives with potentially enhanced biological activities .

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 2-(chloromethyl)-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzimidazole precursors. A common approach includes:

  • Step 1 : Alkylation of the benzimidazole core using chloromethylating agents (e.g., chloromethyl methyl ether) under reflux conditions with a base like sodium acetate to introduce the chloromethyl group at position 2 .
  • Step 2 : Introduction of the oxetan-2-ylmethyl group via nucleophilic substitution or coupling reactions. For example, oxetane-containing reagents may react with intermediates generated from benzimidazole-3-position .
  • Step 3 : Esterification at position 5 using methanol and a carboxylic acid derivative (e.g., methyl chloroformate) under acidic or basic conditions.
    Purification often involves recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) .

Advanced: How can steric hindrance during oxetan-2-ylmethyl group introduction be mitigated?

Methodological Answer:
Steric challenges arise due to the bulky oxetane ring. Strategies include:

  • Pre-functionalization : Introducing the oxetane group early in the synthesis to avoid steric clashes with later substituents.
  • Catalytic methods : Using palladium or copper catalysts to facilitate coupling reactions under mild conditions (e.g., Suzuki-Miyaura coupling for aryl-oxetane linkages) .
  • Solvent optimization : Employing high-polarity solvents (e.g., DMF or DMSO) to enhance reagent solubility and reaction efficiency .
    X-ray crystallography (as described in ) can confirm spatial arrangements post-synthesis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Aromatic protons (6.5–8.5 ppm) confirm the benzimidazole core. The oxetane protons appear as distinct multiplets (4.0–5.0 ppm), while the chloromethyl group shows a singlet near 4.5 ppm .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (∼1720 cm⁻¹) and benzimidazole C=N (∼1600 cm⁻¹) validate functional groups .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight, while fragmentation patterns verify substituent connectivity .

Advanced: How can the chloromethyl group's reactivity be exploited for further derivatization?

Methodological Answer:
The chloromethyl group is highly electrophilic, enabling:

  • Nucleophilic substitution : Reaction with amines, thiols, or alkoxides to introduce diverse functionalities (e.g., aminoethyl or thioether groups) .
  • Cross-coupling reactions : Transition-metal-catalyzed couplings (e.g., Heck or Buchwald-Hartwig) to append aryl or heteroaryl moieties .
    Caution : Chloromethyl derivatives are moisture-sensitive. Reactions should be conducted under anhydrous conditions with inert gas protection .

Basic: What methods ensure high purity of the final compound?

Methodological Answer:

  • Recrystallization : Use solvent mixtures like DMF/acetic acid to remove unreacted starting materials .
  • Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound .
  • HPLC Analysis : Reverse-phase C18 columns with UV detection (e.g., 254 nm) assess purity (>95%) and identify impurities .

Advanced: How does the oxetane ring influence metabolic stability in biological studies?

Methodological Answer:
The oxetane ring enhances metabolic stability by:

  • Reducing oxidative metabolism : Its saturated structure resists cytochrome P450-mediated oxidation compared to aromatic rings.
  • Improving solubility : The oxygen atom increases polarity, enhancing aqueous solubility and bioavailability.
    Validation : In vivo toxicity studies (e.g., rodent models) and metabolic profiling (LC-MS/MS) can quantify stability. SAR studies (as in ) compare oxetane-containing analogs to those with alternative substituents .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Handling chloromethyl reagents : Use fume hoods, gloves, and eye protection due to carcinogenic risks .
  • Storage : Keep chloromethyl intermediates in airtight containers at –20°C to prevent hydrolysis .
  • Ventilation : Ensure lab spaces are well-ventilated to avoid vapor accumulation .

Advanced: What computational tools aid in predicting the compound’s reactivity or binding affinity?

Methodological Answer:

  • DFT calculations : Model electron density distributions to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking (AutoDock/Vina) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR .
  • MD simulations : Assess conformational stability of the oxetane ring in aqueous environments .

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